molecular formula C26H26F4N4OS B11072126 2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11072126
M. Wt: 518.6 g/mol
InChI Key: ZQNMFCFEUNCTBT-UHFFFAOYSA-N
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Description

2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzimidazothiazine core. Common reagents used in the synthesis include fluorinating agents and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms and piperidine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzimidazothiazine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperidine groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8,9-TETRAFLUORO-1,3-BIS(4-METHYLPIPERIDINO)-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is unique due to its specific combination of fluorine atoms and piperidine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C26H26F4N4OS

Molecular Weight

518.6 g/mol

IUPAC Name

2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)benzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C26H26F4N4OS/c1-13-3-7-32(8-4-13)22-19-24(21(30)23(20(22)29)33-9-5-14(2)6-10-33)36-26-31-17-11-15(27)16(28)12-18(17)34(26)25(19)35/h11-14H,3-10H2,1-2H3

InChI Key

ZQNMFCFEUNCTBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(C(=C2F)N4CCC(CC4)C)F)SC5=NC6=CC(=C(C=C6N5C3=O)F)F

Origin of Product

United States

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